N-Boc-2-(1-Iminoethyl)hydrazine
Overview
Description
N-Boc-2-(1-Iminoethyl)hydrazine: is an organic compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a tert-butyl group, an ethanimidoyl group, and a hydrazinecarboxylate moiety. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethanimidoylhydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate ethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-ethanimidoylhydrazinecarboxylate may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(1-Iminoethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile employed.
Scientific Research Applications
Chemistry: N-Boc-2-(1-Iminoethyl)hydrazine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in complex synthetic pathways.
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It serves as a model compound for investigating the mechanisms of action of hydrazine-based drugs and their interactions with biological targets.
Medicine: this compound is used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure allows for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethanimidoylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The pathways involved in these interactions depend on the specific structure of the compound and its derivatives.
Comparison with Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness: N-Boc-2-(1-Iminoethyl)hydrazine is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
IUPAC Name |
tert-butyl N-[(E)-1-aminoethylideneamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC(C)(C)C)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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